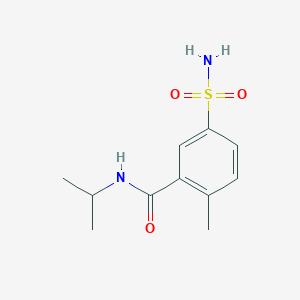![molecular formula C19H25FN4O2 B5418707 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, also known as FP-PAI, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the protease-activated receptor 1 (PAR1), which is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet activation, inflammation, and tissue repair.
Mecanismo De Acción
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by selectively blocking the PAR1 receptor. PAR1 is activated by thrombin, which is a key enzyme in the coagulation cascade, and plays a crucial role in platelet activation, inflammation, and tissue repair. By inhibiting PAR1, this compound reduces the activation of platelets, the production of pro-inflammatory cytokines and chemokines, and the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. In platelets, this compound inhibits thrombin-induced platelet aggregation and secretion of granule contents, such as ATP and serotonin. In endothelial cells, this compound reduces the expression of adhesion molecules and the production of pro-inflammatory cytokines and chemokines. In cancer cells, this compound inhibits cell proliferation, migration, and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PAR1, its stability in aqueous solutions, and its availability in large quantities. However, this compound also has some limitations, such as its relatively low solubility in some organic solvents, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in thrombosis, inflammation, and cancer. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of this compound, and to evaluate its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves the reaction of 5-(bromomethyl)-2-fluorophenol with N-(1-propylpiperidin-4-yl)pyrazole-3-carboxamide in the presence of a base, followed by purification using column chromatography. The yield of this reaction is approximately 50%, and the purity of the final product is more than 95%.
Aplicaciones Científicas De Investigación
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer. In thrombosis, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a promising candidate for the treatment of thrombotic disorders. In inflammation, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cancer, this compound has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer drug.
Propiedades
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2/c1-2-9-24-10-7-14(8-11-24)21-19(25)17-12-15(22-23-17)13-26-18-6-4-3-5-16(18)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFREBTKCPTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)
![(3aR*,6S*,7R*,7aS*)-7-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5418653.png)
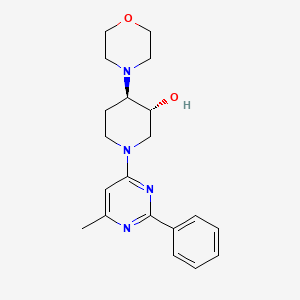
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)
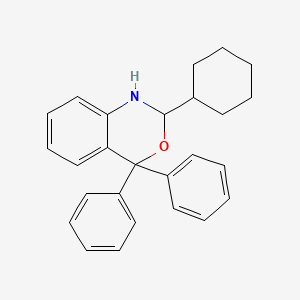
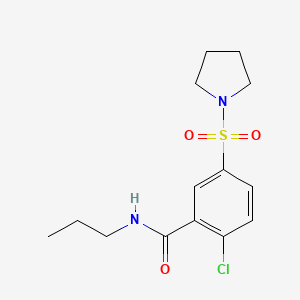
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)
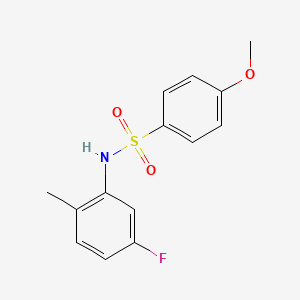
![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)
![2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)
